2-Chlorophenylalanine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

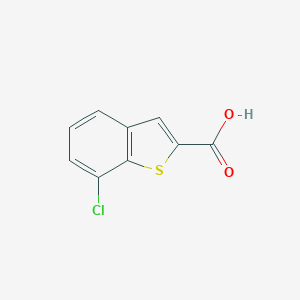

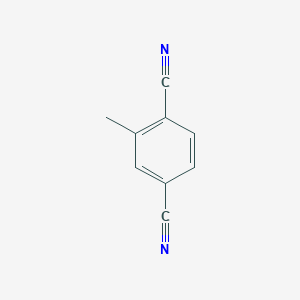

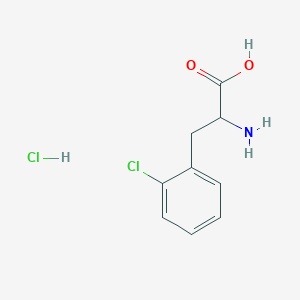

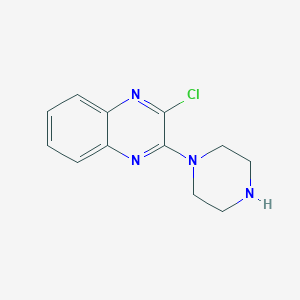

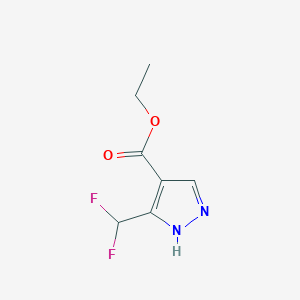

2-Chlorophenylalanine hydrochloride is a derivative of phenylalanine . It has a molecular formula of C9H11Cl2NO2 . The largest gain in affinity of all tested unnatural amino acids was observed for 2-chloro-L-phenylalanine .

Molecular Structure Analysis

The molecular structure of 2-Chlorophenylalanine hydrochloride consists of 9 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 236.095 Da and the monoisotopic mass is 235.016678 Da .Physical And Chemical Properties Analysis

2-Chlorophenylalanine hydrochloride has a density of 1.3±0.1 g/cm3, a boiling point of 339.5±32.0 °C at 760 mmHg, and a flash point of 159.1±25.1 °C . It also has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Forensic Practice

Application Summary

2-Chlorophenylalanine hydrochloride has been used in a study investigating the early postmortem interval of rats based on ambient temperature and postmortem interval-related metabolites in blood .

Method of Application

In this study, gas chromatography–mass spectrometry (GC‒MS)‒based metabolomics was adopted to explore the changes in metabolites in the cardiac blood of suffocated rats at various ambient temperatures from 0 to 24 h after death . 2-Chlorophenylalanine was added to the blood as the internal standard for semiquantitative analysis of metabolites .

Results or Outcomes

The findings indicate that isoleucine, alanine, proline, valine, glycerol, glycerol phosphate, xanthine, and hypoxanthine may be significant for postmortem interval estimation at various ambient temperatures .

Biochemistry

Application Summary

While specific applications of 2-Chlorophenylalanine hydrochloride in biochemistry were not found, its parent compound, Phenylalanine, plays a crucial role in biochemistry. It is an essential α-amino acid used to biochemically form proteins coded for by DNA .

Method of Application

Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .

Results or Outcomes

Phenylalanine is found naturally in the milk of mammals. It is used in the manufacture of food and drink products and sold as a nutritional supplement as it is a direct precursor to the neuromodulator phenethylamine .

Pharmaceuticals

Application Summary

2-Chlorophenylalanine hydrochloride can be used in the synthesis of pharmaceutical compounds . It can be used in the development of new pharmaceutical compounds, studying the utilization of drugs and their biological effects .

Method of Application

The compound can be used in various chemical techniques as well as new computational chemistry applications . It can be used in the analysis of residual solvents in pharmaceutical products .

Results or Outcomes

The use of 2-Chlorophenylalanine hydrochloride in pharmaceuticals can lead to the development of new drugs and improvement of existing pharmaceutical processes .

Chemical Synthesis

Application Summary

2-Chlorophenylalanine hydrochloride can be used in the synthesis of various chemical compounds .

Method of Application

It can be used in the synthesis of various intermediates in chemical reactions . For example, it can be used in the synthesis of losartan, an antihypertensive drug .

Results or Outcomes

The use of 2-Chlorophenylalanine hydrochloride in chemical synthesis can lead to the development of new chemical compounds and improvement of existing synthesis processes .

Protein Studies

Application Summary

While specific applications of 2-Chlorophenylalanine hydrochloride in protein studies were not found, its parent compound, Phenylalanine, plays a crucial role in protein studies .

Method of Application

Phenylalanine is used in the study of protein stability from unfolding equilibria monitored with the fluorescence maximum wavelength .

Results or Outcomes

The use of Phenylalanine in protein studies can lead to a better understanding of protein stability and unfolding equilibria .

Neuroscience

Application Summary

2-Chlorophenylalanine hydrochloride can be used in neuroscience studies .

Method of Application

It can be used in the study of the effects of reducing serotonin levels on behavioral plasticity .

Results or Outcomes

The use of 2-Chlorophenylalanine hydrochloride in neuroscience studies can lead to a better understanding of the role of serotonin in behavioral plasticity .

Agriculture

Application Summary

While specific applications of 2-Chlorophenylalanine hydrochloride in agriculture were not found, its parent compound, Phenylalanine, has been used in the development of chitosan, a naturally occurring compound that can be applied in horticultural crops .

Method of Application

Chitosan shows several properties that can be applied in horticultural crops, such as plant root growth enhancer, antimicrobial, antifungal, and antiviral activities .

Results or Outcomes

The use of Phenylalanine in agriculture can lead to the development of new agricultural compounds and improvement of existing agricultural processes .

Environmental Science

Application Summary

While specific applications of 2-Chlorophenylalanine hydrochloride in environmental science were not found, its parent compound, Phenylalanine, has been used in the development of nanocatalysts for the photocatalytic degradation of volatile organic compounds .

Method of Application

Phenylalanine is used in the synthesis of surface-modified nano-catalysts, which have gained significant attention due to their outstanding photocatalytic performance with minimum secondary pollution .

Results or Outcomes

The use of Phenylalanine in environmental science can lead to the development of new environmental compounds and improvement of existing environmental processes .

Food Science

Application Summary

While specific applications of 2-Chlorophenylalanine hydrochloride in food science were not found, its parent compound, Phenylalanine, has been used in the study of spoilage marker metabolites and pathway analysis in sheep meat .

Method of Application

Phenylalanine is used in the study of metabolic changes of sheep meat maintained at 0℃ for up to 8 days .

Results or Outcomes

The use of Phenylalanine in food science can lead to a better understanding of meat spoilage during storage .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNKKKRAFSXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461291 |

Source

|

| Record name | 2-Chlorophenylalanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenylalanine hydrochloride | |

CAS RN |

120108-63-6 |

Source

|

| Record name | 2-Chlorophenylalanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)